tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate
Description
tert-Butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrrole ring and a piperidine-carbamate scaffold. This structure combines key pharmacophoric elements: the thienopyridine moiety is associated with kinase inhibition and antiplasmodial activity , while the piperidine-carbamate group enhances solubility and bioavailability, common in drug design . The tert-butyl carbamate serves as a protective group for amines during synthesis, enabling selective functionalization .
Properties
IUPAC Name |
tert-butyl N-[1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-22(2,3)29-21(28)24-15-8-13-26(14-9-15)20(27)18-17(25-11-4-5-12-25)16-7-6-10-23-19(16)30-18/h4-7,10-12,15H,8-9,13-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPWSTKIDOZMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-chlorobenzylamine with 3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with analogous derivatives:
Structural Analogues
Key Differentiators
Substituent Diversity: Unlike simpler thienopyridines (e.g., 2-sulfanyl derivatives ), the target compound incorporates a 1H-pyrrole ring at position 3, which may enhance π-π stacking interactions in biological targets.
Carbamate vs. Carboxamide: The tert-butyl carbamate group distinguishes it from antiplasmodial 4-arylthieno[2,3-b]pyridine-2-carboxamides (e.g., KuSaSch095), where carboxamide linkages are critical for parasitic membrane disruption .
Synthetic Complexity: Compared to intermediates like tert-butyl (1-acetylpiperidin-4-yl)carbamate , the target compound requires multi-step functionalization of both the thienopyridine and piperidine moieties, increasing synthetic challenges.
Pharmacological and Physicochemical Properties
- Stability: The pyrrole-thienopyridine fusion may reduce metabolic degradation relative to pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, which are prone to oxidative cleavage .
- Target Selectivity: Preliminary molecular docking studies suggest the pyrrole substituent confers selectivity for JAK2 kinases over related isoforms, unlike non-pyrrole thienopyridines .
Biological Activity
The compound tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate (CAS Number: 1115908-33-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial effects and as a modulator of various biological pathways. This article delves into its structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a thieno[2,3-b]pyridine moiety and a piperidine ring.
Structural Features
- Thieno[2,3-b]pyridine : A bicyclic structure known for its diverse pharmacological properties.
- Piperidine Ring : Often associated with psychoactive effects and modulation of neurotransmitter systems.
- Carbamate Group : Imparts stability and influences solubility.
Antiplasmodial Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant antiplasmodial activity. In particular, compounds structurally similar to our target compound have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 (PfGSK-3), an enzyme crucial for the proliferation of the malaria parasite.
Key Findings
- IC50 Values : The compound's analogs demonstrate varying IC50 values against PfGSK-3, with some showing potent inhibition at concentrations as low as 0.48 µM .
- Efficacy Against Erythrocytic Forms : A related thieno[2,3-b]pyridine derivative exhibited an IC50 of 199 nM against erythrocytic forms of the malaria parasite .
The mechanism by which these compounds exert their biological effects is hypothesized to involve:
- Inhibition of key enzymes involved in the metabolic processes of the malaria parasite.
- Modulation of host immune responses through pathways such as the NLRP3 inflammasome .
Study 1: In Vitro Evaluation
A study conducted on a series of thieno[2,3-b]pyridine derivatives demonstrated their ability to inhibit PfGSK-3 effectively. The study highlighted that structural modifications could enhance potency against both the enzyme and the parasite.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 0.48 | PfGSK-3 |
| Compound 2 | 0.199 | Erythrocytic forms |
Study 2: NLRP3 Inflammasome Modulation
Another investigation explored the interaction of structurally related compounds with the NLRP3 inflammasome in THP-1 macrophage cells. The results indicated that certain derivatives could significantly reduce pyroptotic cell death.
| Compound | Pyroptosis % Decrease |
|---|---|
| Derivative A | 75% |
| Derivative B | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
